
2,7-Dichloro-4-methylquinoline-6-sulfonamide
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Overview
Description
2,7-Dichloro-4-methylquinoline-6-sulfonamide is a chemical compound with a molecular formula of C10H8Cl2N2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-4-methylquinoline-6-sulfonamide typically involves the chlorination of 4-methylquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-4-methylquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-6-sulfonic acid derivatives.
Reduction: Formation of 4-methylquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Overview:
Quinoline-based compounds, including 2,7-Dichloro-4-methylquinoline-6-sulfonamide, have been extensively studied for their antimicrobial properties. The incorporation of sulfonamide groups enhances their efficacy against a range of pathogens.
Case Studies:
Recent studies have demonstrated that quinoline-sulfonamide derivatives exhibit significant antibacterial and antifungal activities. For instance, hybrid compounds synthesized from quinoline and sulfonamide scaffolds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 19.04 × 10⁻⁵ mg/mL for certain derivatives .
Data Table: Antimicrobial Efficacy of Quinoline-Sulfonamide Derivatives
Compound | Pathogen | Diameter of Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Hybrid QSC 4d | Staphylococcus aureus | 21 | 19.04 × 10⁻⁵ |
Hybrid QSC 4d | Escherichia coli | 19 | 609 × 10⁻⁵ |
Hybrid QSC 4d | Candida albicans | 25 | 19.04 × 10⁻⁵ |
Anticancer Properties
Overview:
The anticancer potential of quinoline derivatives has been a focal point in medicinal chemistry. The structural characteristics of this compound allow it to interact with various biological targets involved in cancer progression.
Case Studies:
Research indicates that quinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of specific enzymes involved in tumor growth. For example, studies on related compounds have shown effectiveness against human lung and colon cancer cell lines, with some exhibiting activity comparable to established anticancer drugs like erlotinib .
Data Table: Anticancer Activity of Quinoline Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound a5 | A-549 (Lung) | 0.59 ± 0.04 |
Compound a6 | HCT-116 (Colon) | 0.47 ± 0.03 |
Compound a11 | HCT-116 (p53 null) | 0.58 ± 0.05 |
Neuroprotective Effects
Overview:
Recent investigations into the neuroprotective effects of quinoline-sulfonamide derivatives have revealed their potential as multi-targeting agents for neurodegenerative diseases.
Case Studies:
In vitro assays have shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. Compounds designed with this aim exhibited significant AChE inhibitory activity, suggesting their potential as therapeutic agents .
Data Table: Neuroprotective Activity of Quinoline-Sulfonamides
Compound | AChE Inhibition IC50 (µM) |
---|---|
Compound 14 | 1.10 ± 0.77 |
Compound a15 | 0.58 ± 0.05 |
Synthesis and Structural Insights
The synthesis of quinoline-sulfonamide derivatives typically involves straightforward chemical reactions that allow for the modification of various functional groups to enhance biological activity. Techniques such as NMR spectroscopy and X-ray diffraction are employed to characterize these compounds accurately.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-4-methylquinoline-6-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to the inhibition of folic acid synthesis in bacteria. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
2,7-Dichloro-4-methylquinoline-6-sulfonamide can be compared with other quinoline derivatives such as:
4,6,7-Substituted quinazoline derivatives: Known for their antiproliferative activities against cancer cells.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Sulfanilamide: A sulfonamide antibiotic with a similar mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2,7-Dichloro-4-methylquinoline-6-sulfonamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C10H8Cl2N2O2S. The presence of chlorine and sulfonamide groups contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H8Cl2N2O2S |
Molecular Weight | 303.15 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular signaling pathways. Notably, it has been shown to act as an inhibitor of carbonic anhydrase, which plays a crucial role in various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Antibacterial Activity : It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study, the compound showed a minimum inhibitory concentration (MIC) of 19.04 × 10⁻⁵ mg/mL against E. coli .
- Antifungal Activity : The compound also displays antifungal properties, with effective inhibition against Candida albicans, showing a diameter of inhibition zones up to 25 mm .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth:
-
Cell Line Studies : In vitro studies have shown that the compound significantly reduces viability in breast cancer cell lines such as MCF7 and MDA-MB231.
Cell Line IC50 (µM) MCF7 3.4 MDA-MB231 4.5 - Comparative Analysis : Compared to other quinoline derivatives, this compound exhibits superior potency against cancer cells due to its unique substitution pattern .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the introduction of specific substituents on the quinoline ring significantly influences biological activity. For instance:
- Chlorine Substitution : The presence of dichloro groups enhances antimicrobial and anticancer activities compared to mono-substituted analogs.
- Methyl Group : The methyl group at position 4 plays a critical role in increasing lipophilicity and improving cellular uptake .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Anticancer Effects : A study demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
- Antimicrobial Efficacy : Another research highlighted its broad-spectrum antimicrobial activity, showcasing its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C10H8Cl2N2O2S |
---|---|
Molecular Weight |
291.15 g/mol |
IUPAC Name |
2,7-dichloro-4-methylquinoline-6-sulfonamide |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-5-2-10(12)14-8-4-7(11)9(3-6(5)8)17(13,15)16/h2-4H,1H3,(H2,13,15,16) |
InChI Key |
GOPYRJVLNGOCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
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